
cis-Decahydroquinoxaline
Descripción general
Descripción
cis-Decahydroquinoxaline: is a saturated heterocyclic compound with the molecular formula C₈H₁₆N₂. It is a derivative of quinoxaline, where the aromatic ring is fully hydrogenated, resulting in a decahydro structure. This compound is notable for its unique stereochemistry, existing in the cis configuration, which significantly influences its chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Reduction of Quinoxaline: One common method involves the catalytic hydrogenation of quinoxaline using a suitable catalyst such as palladium on carbon under high pressure and temperature conditions.
Cyclization Reactions: Another method involves the cyclization of appropriate precursors, such as 1,2-diaminocyclohexane with aldehydes or ketones, followed by hydrogenation to achieve the decahydro structure.
Industrial Production Methods: Industrial production often employs the catalytic hydrogenation method due to its efficiency and scalability. The process involves the use of high-pressure hydrogen gas and a metal catalyst to reduce quinoxaline to cis-decahydroquinoxaline .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: cis-Decahydroquinoxaline can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Further reduction of this compound can lead to the formation of more saturated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a metal catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Oxidized derivatives such as quinoxaline N-oxides.
Reduction: More saturated amine derivatives.
Substitution: N-alkyl or N-acyl derivatives.
Aplicaciones Científicas De Investigación
cis-Decahydroquinoxaline has several applications in scientific research:
Mecanismo De Acción
The mechanism by which cis-decahydroquinoxaline exerts its effects is primarily through its interaction with biological macromolecules. The compound can form hydrogen bonds and hydrophobic interactions with proteins and nucleic acids, influencing their structure and function. Its ability to undergo various chemical reactions also allows it to modify biological molecules, potentially leading to therapeutic effects .
Comparación Con Compuestos Similares
trans-Decahydroquinoxaline: The trans isomer of decahydroquinoxaline, which has different stereochemistry and potentially different reactivity and biological activity.
Quinoxaline: The aromatic parent compound, which has different chemical properties due to the presence of the aromatic ring.
Tetrahydroquinoxaline: A partially hydrogenated derivative with intermediate properties between quinoxaline and decahydroquinoxaline.
Uniqueness: cis-Decahydroquinoxaline is unique due to its fully saturated structure and cis configuration, which confer distinct chemical and biological properties. Its ability to undergo a wide range of chemical reactions and its potential biological activities make it a valuable compound in various fields of research .
Propiedades
IUPAC Name |
(4aS,8aR)-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoxaline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-2-4-8-7(3-1)9-5-6-10-8/h7-10H,1-6H2/t7-,8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDEXMBGPIZUUBI-OCAPTIKFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)NCCN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]2[C@@H](C1)NCCN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


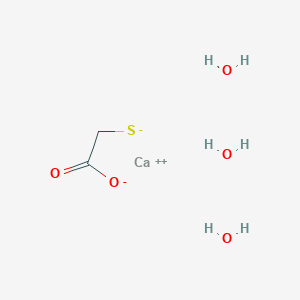

![sodium;(6S,7S)-3-(acetyloxymethyl)-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B8021149.png)
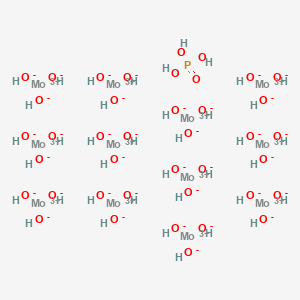
![1-[Chloro(cyclohexyl)methylidene]piperidin-1-ium;hexafluorophosphate](/img/structure/B8021160.png)

![(1R,2R,9R,17S)-7,13-diazatetracyclo[7.7.1.02,7.013,17]heptadecan-6-one;hydroiodide](/img/structure/B8021168.png)
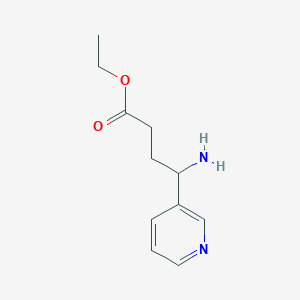

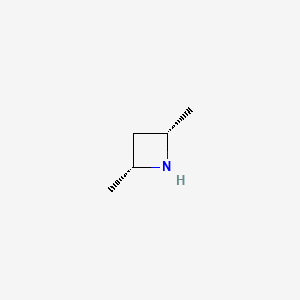

![3-[(2-Methylpropan-2-yl)oxycarbonylamino]-4-nitrobenzoic acid](/img/structure/B8021205.png)
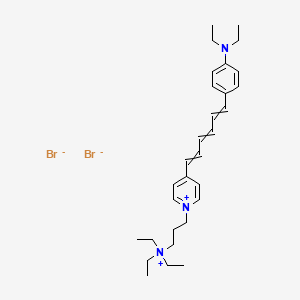
![[(1,3-Dimethyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride hydrate](/img/structure/B8021224.png)
